8-Chloroisoquinolin-5-amine: A Technical Profile for Medicinal Chemistry
8-Chloroisoquinolin-5-amine: A Technical Profile for Medicinal Chemistry
Topic: 8-Chloroisoquinolin-5-amine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Scaffold at a Glance
8-Chloroisoquinolin-5-amine (CAS: 934554-41-3) represents a specialized, bifunctional heterocyclic scaffold critical in the design of kinase inhibitors, particularly for the Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) families. Unlike the ubiquitous quinoline analogs, the isoquinoline core offers distinct vector geometries for substituent presentation, making this molecule a valuable "hinge-binding" motif in structure-based drug design (SBDD).
This guide dissects the physicochemical properties, synthetic pathways, and reactivity profiles of 8-chloroisoquinolin-5-amine, providing a self-validating roadmap for its utilization in high-value synthesis.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a fused benzene and pyridine ring (isoquinoline) substituted with an electron-donating amine group at position 5 and an electron-withdrawing chlorine atom at position 8. This "push-pull" electronic arrangement creates a unique dipole and reactivity landscape.
| Property | Value / Description |
| IUPAC Name | 8-Chloroisoquinolin-5-amine |
| CAS Number | 934554-41-3 |
| Molecular Formula | C |
| Molecular Weight | 178.62 g/mol |
| Appearance | Pale yellow to off-white solid |
| Predicted pKa (N-isoquinoline) | ~5.1 – 5.3 (Slightly suppressed by C8-Cl inductive effect) |
| Predicted pKa (C5-NH | ~2.0 – 3.0 (Weakly basic, typical of arylamines) |
| H-Bond Donors | 1 (–NH |
| H-Bond Acceptors | 2 (Ring N, –NH |
Electronic Landscape & Pharmacophore
The C5-amine serves as a critical hydrogen bond donor, often interacting with the "gatekeeper" residues in kinase ATP-binding pockets. The C8-chlorine atom plays a dual role:
-
Steric Modulation: It imposes conformational restrictions on adjacent substituents, potentially locking the ligand into a bioactive conformation.
-
Metabolic Blocking: It obstructs the C8 position, a common site for oxidative metabolism (P450-mediated hydroxylation) in unsubstituted isoquinolines.
Figure 1: Pharmacophore map highlighting the functional vectors of the 8-chloroisoquinolin-5-amine scaffold.
Synthesis & Manufacturing
The synthesis of 8-chloroisoquinolin-5-amine is challenging due to the directing effects of the isoquinoline ring. Direct chlorination of 5-aminoisoquinoline often yields a mixture of regioisomers. The most robust industrial route relies on the nitration-reduction sequence starting from 8-chloroisoquinoline.
Validated Synthetic Pathway (Route A)
This protocol ensures regioselectivity by exploiting the high electron density at the C5 position of the 8-chloroisoquinoline precursor.
-
Precursor: 8-Chloroisoquinoline (commercially available or synthesized via Pomeranz-Fritsch reaction).
-
Nitration: Electrophilic aromatic substitution occurs preferentially at C5 due to the directing effect of the fused ring system (alpha position) and the blocking of C8.
-
Reduction: Chemoselective reduction of the nitro group to the amine without dehalogenating the C8-Cl bond.
Figure 2: Regioselective synthesis pathway via nitration and chemoselective reduction.
Experimental Protocol: Nitro Reduction (Step 2)
Note: This protocol assumes the successful isolation of the 5-nitro-8-chloroisoquinoline intermediate.
Reagents:
-
5-Nitro-8-chloroisoquinoline (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl
[1]·2H O) (5.0 eq) -
Ethanol (0.2 M concentration)
-
Ethyl Acetate (EtOAc) and Sodium Bicarbonate (NaHCO
) for workup.[1]
Procedure:
-
Dissolution: Charge a round-bottom flask with 5-nitro-8-chloroisoquinoline and Ethanol. Stir to suspend.
-
Reduction: Add SnCl
·2H O portion-wise at room temperature. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC or LC-MS for the disappearance of the nitro starting material.
-
Quench: Cool to room temperature. Pour the mixture onto ice-water.
-
Neutralization: Carefully basify the solution to pH 8–9 using saturated aqueous NaHCO
or 10% NaOH. Caution: Tin salts will form a thick slurry. -
Extraction: Extract with EtOAc (3x). Filter the biphasic mixture through a Celite pad if emulsion persists.
-
Purification: Dry organic layers over Na
SO , concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Metric:
-
LC-MS: Product peak [M+H]+ = 179.0/181.0 (3:1 ratio characteristic of Chlorine isotopes).
-
1H NMR: Disappearance of the downfield nitro-adjacent proton signal; appearance of broad NH
singlet (approx. 4.0–6.0 ppm depending on solvent).
Reactivity Profile & Functionalization
The 8-chloroisoquinolin-5-amine scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of libraries.
C5-Amine: Nucleophilic Derivatization
The primary amine is a competent nucleophile but less reactive than aliphatic amines due to resonance delocalization into the isoquinoline ring.
-
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides (e.g., to form Fasudil-like analogs).
-
Reductive Amination: Compatible with aldehydes using NaBH(OAc)
. -
Sandmeyer Reaction: Can be converted to a halide (I, Br) or nitrile if the amino group needs to be replaced.[2]
C8-Chlorine: Cross-Coupling Partner
The C8-position is an unactivated aryl chloride. It is generally resistant to Nucleophilic Aromatic Substitution (S
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[3]
-
Buchwald-Hartwig: Amination to introduce secondary amines, displacing the chlorine. Note: Requires bulky phosphine ligands (e.g., XPhos, BrettPhos) due to the deactivated nature of the ring.
Ring Nitrogen (N2): Salt Formation
The basic nitrogen (pKa ~5.3) allows for the formation of water-soluble salts (hydrochloride, mesylate), which is critical for formulating drug candidates.
Figure 3: Divergent reactivity map for library generation.
Safety & Handling
While specific toxicological data for this isomer is limited, it should be handled with the protocols standard for halogenated amino-heterocycles .
-
Hazard Classification (Predicted):
-
Genotoxicity Concern: Planar amino-isoquinolines can act as DNA intercalators. Handle as a potential mutagen.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photo-oxidation of the amine.
References
-
Synthesis of Amino-Chloroisoquinolines
-
BenchChem. (2025).[2] Synthesis routes of 5-Amino-1-chloroisoquinoline. Retrieved from .
- Note: Protocol adapted from C1-isomer methodology due to structural analogy.
-
-
Isoquinoline Reactivity & Nitration
- Manske, R. H. F. (1951). The Chemistry of Isoquinolines. Chemical Reviews.
-
PubChem. (2025).[4] 8-Chloroisoquinolin-5-amine Compound Summary. .
- Medicinal Chemistry Applications: Liao, et al. (2007). Design and synthesis of isoquinoline derivatives as potent ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Context: Establishes the utility of the 5-aminoisoquinoline scaffold in kinase inhibition.
-
Commercial Availability & Identifiers
-
3A Senrise. (2025). 8-Chloroisoquinolin-5-amine Product Data. .
-
